molecular formula C9H8N2O B1397825 2-Methyl-2H-indazole-4-carbaldehyde CAS No. 1079992-61-2

2-Methyl-2H-indazole-4-carbaldehyde

Cat. No.: B1397825
CAS No.: 1079992-61-2
M. Wt: 160.17 g/mol
InChI Key: IAUMYBTYMNSNML-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-4-carbaldehyde: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methyl group at the second position and an aldehyde group at the fourth position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methyl-2H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate is then subjected to reduction and cyclization to yield the desired indazole compound .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

2-Methyl-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: 2-Methyl-2H-indazole-4-carboxylic acid.

    Reduction: 2-Methyl-2H-indazole-4-methanol.

    Substitution: 2-Bromo-2-methyl-2H-indazole-4-carbaldehyde.

Scientific Research Applications

Chemistry:

2-Methyl-2H-indazole-4-carbaldehyde is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents . The aldehyde group provides a reactive site for further modification, enabling the synthesis of a wide range of bioactive molecules.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    2-Methyl-1H-indazole-4-carbaldehyde: Similar structure but with a different tautomeric form.

    2-Methyl-2H-indazole-3-carbaldehyde: The aldehyde group is positioned at the third position instead of the fourth.

    2-Methyl-2H-indazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness:

2-Methyl-2H-indazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and biological activity. The presence of the aldehyde group at the fourth position allows for selective chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-methylindazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMYBTYMNSNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287057
Record name 2-Methyl-2H-indazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079992-61-2
Record name 2-Methyl-2H-indazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079992-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, dimethyl sulfoxide (70.0 mL, 987 mmol) was added to a solution of oxalyl chloride (43.2 mL, 493 mmol) in dichloromethane (2.47 L) at −78° C., and the mixture was stirred for 2 hr. To the reaction mixture was added (2-methyl-2H-indazol-4-yl)methanol (40.0 g, 247 mmol), and the mixture was stirred for 1 hr. To the reaction mixture was added triethylamine (139 mL, 987 mmol) at −78° C., and the mixture was stirred for 1 hr and warmed to room temperature over 4 hr. To the reaction mixture was added aqueous ammonium is chloride solution, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (dichloromethane/hexane) to give the title compound (36.3 g, yield 92%).
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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